1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
Beschreibung
Eigenschaften
Molekularformel |
C7H9BrN2O2S |
|---|---|
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S/c1-9-13(11,12)5-7-3-2-6(8)4-10-7/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
CVVQVNAQZGSQCD-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CC1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Solubilization of N-methyl-N-(5-bromopyridin-2-yl)methanesulfonamide in DMSO
The following technical guide details the solubility profile, preparation protocols, and handling of N-methyl-N-(5-bromopyridin-2-yl)methanesulfonamide in Dimethyl Sulfoxide (DMSO).
Executive Summary
N-methyl-N-(5-bromopyridin-2-yl)methanesulfonamide is a specialized heterocyclic building block often utilized in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).
While the non-methylated parent compound (N-(5-bromopyridin-2-yl)methanesulfonamide, CAS 89466-22-8) is a known solid with moderate polarity, the N-methylation significantly alters its physicochemical profile. By removing the acidic sulfonamide proton, the compound loses a key hydrogen bond donor, increasing its lipophilicity and solubility in polar aprotic solvents like DMSO.
Key Solubility Metrics (Estimated):
-
Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous,
99.9% -
Solubility Potential: High (>50 mM / >100 mg/mL)
-
Primary Interaction: Dipole-dipole interactions between the sulfonyl/pyridyl moieties and the sulfoxide group of DMSO.
Physicochemical Profile & Solubility Mechanism
To understand the solubility behavior, we must analyze the structural determinants.
| Property | Value / Description | Impact on DMSO Solubility |
| Molecular Structure | Pyridine ring, 5-bromo, 2-sulfonamide (N-methylated) | The pyridine nitrogen and sulfonyl oxygens act as H-bond acceptors. |
| Molecular Weight | ~265.13 g/mol | Low MW facilitates rapid dissolution. |
| LogP (Predicted) | ~1.4 – 1.8 | Moderate lipophilicity; ideal for DMSO solubilization. |
| H-Bond Donors | 0 (Due to N-methylation) | Critical: Lack of H-bond donors prevents strong intermolecular crystal lattice networks, enhancing solubility compared to the non-methylated parent. |
| H-Bond Acceptors | 3 (Pyridine N, Sulfonyl O x2) | Forms favorable dipole interactions with DMSO. |
Mechanistic Insight
DMSO is a polar aprotic solvent with a high dielectric constant (
Experimental Protocol: Solubility Determination
Since specific empirical solubility data for this N-methylated derivative is often proprietary or batch-dependent, the following self-validating protocol is the industry standard for establishing exact solubility limits.
Workflow Visualization
The following diagram outlines the logical flow for determining the kinetic solubility of the compound.
Figure 1: Kinetic solubility determination workflow ensuring accurate stock solution preparation.
Step-by-Step Methodology (Saturation Shake-Flask Method)
-
Preparation: Weigh approximately 10 mg of the solid compound into a 1.5 mL amber microcentrifuge tube (protect from light due to the C-Br bond).
-
Incremental Addition: Add anhydrous DMSO in 50
L aliquots. -
Agitation: After each addition, vortex for 30 seconds and sonicate for 5 minutes at room temperature (20-25°C).
-
Note: Monitor temperature; prolonged sonication can heat DMSO, artificially inflating solubility.
-
-
Visual Endpoint: Continue adding solvent until the solid is just dissolved.
-
If 10 mg dissolves in 100
L, solubility is 100 mg/mL.
-
-
Saturation Verification: To determine the exact limit, add excess solid until a precipitate persists. Centrifuge at 10,000 rpm for 5 minutes.
-
Quantification: Remove the supernatant, dilute 1:100 in methanol, and analyze via HPLC-UV (254 nm) against a standard curve.
Stock Solution Preparation Guide
For biological assays or synthetic reactions, a standard 100 mM stock solution is recommended.
Calculation for 10 mL of 100 mM Stock
-
Molecular Weight (MW): ~265.13 g/mol
-
Target Concentration: 100 mM (0.1 mol/L)
-
Volume: 10 mL (0.01 L)
-
Mass Required:
(265.1 mg)
Protocol
-
Weighing: Weigh 265.1 mg of the compound into a 20 mL scintillation vial.
-
Solvent Addition: Add approximately 8 mL of anhydrous DMSO.
-
Dissolution: Vortex until fully dissolved. The solution should be clear and colorless to pale yellow.
-
Volume Adjustment: Transfer to a volumetric flask (or use a calibrated pipette) to bring the total volume to exactly 10 mL with DMSO.
-
Storage: Aliquot into amber vials (avoid repeated freeze-thaw cycles). Store at -20°C.
Dilution Logic (Avoiding Precipitation)
When diluting into aqueous buffers (e.g., PBS), the "Crash-Out" effect is a risk.
Figure 2: Recommended dilution strategy to maintain compound solubility in aqueous assay buffers.
Safety & Handling (E-E-A-T)
Chemical Hazards[1]
-
Bromopyridines: Generally classified as Irritants (Skin/Eye/Respiratory). The C-Br bond can be reactive.[1][2][3]
-
DMSO Permeability: DMSO readily penetrates skin, carrying dissolved solutes with it. Double-gloving (Nitrile) is mandatory.
Stability
-
Hygroscopicity: DMSO absorbs water from the air. Water content >1% can drastically reduce the solubility of this hydrophobic compound. Always use anhydrous DMSO stored over molecular sieves.
-
Light Sensitivity: The 5-bromo moiety is potentially photolabile. Store stock solutions in amber glass or foil-wrapped containers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11884758, N-(5-bromo-2-pyridinyl)methanesulfonamide. Retrieved from [Link]
-
Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data Technical Bulletin. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
Sources
Medicinal Chemistry Applications of 5-Bromopyridine Sulfonamides: A Privileged Scaffold for Targeted Therapeutics
Executive Summary
In modern drug discovery, the selection of molecular building blocks dictates not only the synthetic tractability of a pipeline but also the pharmacokinetic and pharmacodynamic success of the resulting active pharmaceutical ingredients (APIs). Among these, 5-bromopyridine sulfonamides (including both the 2-sulfonamide and 3-sulfonamide regioisomers) have emerged as privileged, bifunctional scaffolds.
This technical guide explores the electronic rationale, target-specific applications, and scale-up methodologies associated with this scaffold. By leveraging the orthogonal reactivity of the bromo group for transition-metal-catalyzed cross-coupling and the sulfonamide moiety for critical target binding, medicinal chemists have successfully deployed this core across diverse therapeutic areas, including oncology, immunology, and cardiovascular disease.
The Structural & Electronic Rationale
The utility of 5-bromopyridine sulfonamides is rooted in their precise electronic distribution, which solves several common challenges in medicinal chemistry:
-
The Pyridine Core (ADME Optimization): The incorporation of a nitrogen atom into the aromatic ring lowers the overall lipophilicity (LogP) compared to a standard benzene ring. This improves aqueous solubility and metabolic stability, reducing the likelihood of rapid cytochrome P450-mediated oxidation.
-
The Bromo Substituent (Synthetic Handle): The electron-withdrawing nature of the pyridine nitrogen lowers the electron density of the aromatic system. Causality: This electron deficiency significantly accelerates the oxidative addition step of palladium catalysts during Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for milder reaction conditions and higher yields.
-
The Sulfonamide Group (Pharmacodynamic Anchor): The sulfonamide group (
) acts as an excellent hydrogen-bond donor and acceptor. Its unique tetrahedral geometry allows it to project into deep binding pockets (such as the ATP-binding hinge region of kinases), displacing tightly bound water molecules and increasing target residence time.
Key Medicinal Chemistry Applications
PI3K/Akt/mTOR Pathway Inhibition (Oncology)
The phosphatidylinositol-3-kinase (PI3K) pathway is a critical regulator of cell survival and proliferation, frequently hyperactivated in human cancers. 5-Bromopyridine-3-sulfonamide has been extensively utilized to synthesize dual PI3K
Mechanistic Causality: In these architectures, the sulfonamide group is purposefully positioned to interact with the ATP-binding pocket of the PI3K kinase domain. The sulfonamide nitrogen acts as a crucial hydrogen-bond donor to the hinge region backbone, while the bromo position is functionalized via cross-coupling to extend into the affinity pocket, dictating isoform selectivity.
Figure 1: PI3K/Akt signaling pathway and intervention by 5-bromopyridine sulfonamide inhibitors.
Kv1.5 Potassium Channel Inhibition (Cardiovascular)
In the development of treatments for atrial fibrillation, the Kv1.5 (KCNA5) potassium channel is a primary target. The clinical candidate BMS-919373 utilizes a functionalized quinazoline core derived from 5-bromo-
Ribonucleotide Reductase (RNR) Inhibition
Ribonucleotide reductase is a rate-limiting enzyme in the de novo dNTP synthesis pathway, making it a critical target for anti-tumor agents. Recent patent literature highlights the use of 5-bromopyridine-2-sulfonamide to generate novel oxadiazole-containing sulfonamides that exhibit potent RNR inhibitory activity and cell growth inhibition in cancer cell lines [3].
Quantitative Target Profiling
To synthesize the diverse applications of this scaffold, the following table summarizes the quantitative and qualitative data across different therapeutic targets.
Table 1: Comparative Target Profile of 5-Bromopyridine Sulfonamide Derivatives
| Scaffold Variant | Primary Target | Therapeutic Indication | Key Structural Role of Sulfonamide | Reference |
| 5-Bromopyridine-3-sulfonamide | PI3K | Oncology / Immunology | H-bond donor in ATP hinge region | [1] |
| 5-Bromo- | Kv1.5 (KCNA5) | Atrial Fibrillation | Directs C-H functionalization & Binding | [2] |
| 5-Bromopyridine-2-sulfonamide | RNR (M1/M2) | Solid Tumors | Modulates physicochemical properties | [3] |
| 5-Bromopyridine-3-sulfonamide | Bcl-2 Family | Leukemia / Lymphoma | Enhances solubility in solid dispersions | [4] |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for manipulating this scaffold, explicitly explaining the causality behind the reaction conditions.
Protocol A: Miyaura Borylation of 5-Bromopyridine-3-sulfonamide
Converting the bromo group to a boronic ester is a standard prerequisite for complex API synthesis.
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 5-bromopyridine-3-sulfonamide (1.0 eq), bis(pinacolato)diboron (
, 1.5 eq), and Potassium Acetate (KOAc, 3.0 eq) in anhydrous 1,4-dioxane. -
Degassing: Sparge the mixture with nitrogen gas for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which would permanently halt the catalytic cycle.
-
-
Catalyst Addition: Add
(0.05 eq) under a positive nitrogen flow.-
Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, which is sterically required to facilitate the reductive elimination of the bulky boronic ester.
-
-
Heating: Heat the mixture to 120°C for 45 minutes (microwave or conventional heating).
-
Causality for Base Selection: Using KOAc instead of a stronger base (like
) is critical. KOAc is mild enough to facilitate the transmetalation of the diboron species without triggering the undesired Suzuki homocoupling of the newly formed boronic ester with the starting bromide.
-
-
Self-Validating QC System: Before workup, sample the reaction for LCMS.
-
Validation Parameter: Do not proceed until the chromatogram shows >95% conversion to the desired mass (
corresponding to the boronic ester). The complete disappearance of the characteristic M / M+2 (1:1 ratio) isotope pattern of the starting bromide validates total consumption.
-
Figure 2: Modular synthetic workflow for functionalizing the 5-bromopyridine sulfonamide core.
Protocol B: Continuous Flow Scale-Up for BMS-919373 Intermediates
Batch processing of 5-bromo-
Step-by-Step Methodology:
-
Magnesium-Halogen Exchange: Pump a solution of the starting dibromopyridine and isopropylmagnesium chloride into a microreactor at 0°C.
-
Sulfonylation: Intersect the resulting Grignard stream with a stream of sulfuryl chloride (
).-
Causality for Flow Chemistry: This specific sulfonylation is violently exothermic. A continuous flow microreactor provides a massive surface-area-to-volume ratio, enabling instantaneous heat dissipation. This prevents thermal runaway and suppresses the formation of degradation impurities that plague batch reactors.
-
-
Amination: The resulting sulfonyl chloride intermediate stream is immediately reacted with tert-butylamine to form the final sulfonamide.
-
Self-Validating QC System: Implement in-line Process Analytical Technology (PAT), specifically flow-IR spectroscopy.
-
Validation Parameter: Monitor the disappearance of the sulfonyl chloride stretching frequency (
) and the appearance of the sulfonamide stretch ( ). The system is self-validating; if the IR signature deviates, the flow is automatically diverted to a waste stream, ensuring only >98% pure product enters the collection vessel.
-
Conclusion
The 5-bromopyridine sulfonamide architecture is a masterclass in rational drug design. By combining the pharmacokinetic benefits of a pyridine ring, the synthetic versatility of a bromo substituent, and the pharmacodynamic anchoring of a sulfonamide, researchers can rapidly generate highly selective inhibitors across a multitude of disease states. As continuous flow chemistry and high-throughput cross-coupling methodologies continue to mature, the utilization of this privileged scaffold in clinical pipelines will undoubtedly expand.
References
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link] [1]
-
BMS-919373 - Drug Targets, Indications, Patents (Continuous Flow Synthesis) Source: Patsnap Synapse URL:[Link] [2]
- US20200157066A1 - Sulfonamide Compound or Salt Thereof (Ribonucleotide Reductase Inhibitors)
- US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent Source: Google P
Methodological & Application
Synthesis route for 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
This Application Note provides a comprehensive, step-by-step technical guide for the synthesis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide . The protocol is designed for medicinal chemists and process development scientists, prioritizing high-yielding, scalable, and chemically defined pathways.
Part 1: Core Directive & Strategic Analysis
Target Molecule: 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
Chemical Structure: 5-Bromo-2-(N-methylsulfamoylmethyl)pyridine
Formula:
Nomenclature & Structural Clarification:
The IUPAC locant "1-" applied to "methanesulfonamide" explicitly designates the carbon atom of the sulfonyl group. Therefore, this synthesis targets the carbon-linked picolyl sulfonamide (
Synthetic Strategy: The route avoids the direct radical bromination of 5-bromo-2-methylpyridine, which is prone to over-bromination and difficult purification. Instead, we utilize a Boekelheide-type rearrangement sequence via the N-oxide to cleanly install the chloromethyl handle, followed by Strecker sulfite alkylation and chlorination.
Part 2: Scientific Integrity & Logic (The Protocol)
Retrosynthetic Analysis
The synthesis is disconnected into four logical stages, moving backward from the target:
-
Amidation: Formation of the sulfonamide bond using methylamine.
-
Activation: Conversion of the sulfonate salt to the sulfonyl chloride.
-
Displacement: Nucleophilic substitution of the benzylic chloride with sulfite.
-
Functionalization: Regioselective chlorination of the 2-methylpyridine precursor via N-oxide activation.
Detailed Experimental Protocol
Stage 1: Synthesis of 5-Bromo-2-(chloromethyl)pyridine Rationale: Direct radical halogenation (NBS/AIBN) of 2-methylpyridines often yields mixtures of mono-, di-, and unreacted species. The N-oxide route guarantees mono-functionalization at the benzylic position.
-
Step 1.1: N-Oxidation
-
Reagents: 5-Bromo-2-methylpyridine (1.0 eq), m-CPBA (1.2 eq), DCM.
-
Protocol: Dissolve 5-bromo-2-methylpyridine in DCM (0.5 M). Cool to 0°C. Add m-CPBA portion-wise to control exotherm. Warm to RT and stir for 4–6 h. Wash with 10%
to remove benzoic acid byproducts. Dry ( ) and concentrate to yield the N-oxide as a white solid. -
Checkpoint: LCMS should show M+16 peak.
-
-
Step 1.2: Boekelheide-like Chlorination
-
Reagents: 5-Bromo-2-methylpyridine-N-oxide (1.0 eq),
(1.5 eq), Triethylamine ( , 1.2 eq), DCM. -
Protocol: Dissolve N-oxide in DCM. Add
. Cool to 0°C. Add dropwise (Caution: Exothermic). Reflux for 2–4 h. The reaction proceeds via the N-phosphoryloxypyridinium intermediate, which undergoes rearrangement and chloride attack at the benzylic carbon. -
Workup: Quench carefully into ice water (maintaining pH >7 with
to prevent pyridine protonation and solubility loss). Extract with DCM. -
Yield: Expect 75–85%. Product is a lachrymator; handle in a fume hood.
-
Stage 2: Synthesis of Sodium (5-Bromopyridin-2-yl)methanesulfonate Rationale: The Strecker reaction uses sodium sulfite to displace the halide. This is superior to thiourea/oxidation routes for this substrate as it avoids oxidative cleavage of the pyridine ring or bromination side-reactions.
-
Reagents: 5-Bromo-2-(chloromethyl)pyridine (1.0 eq), Sodium Sulfite (
, 1.5 eq), Water/Ethanol (3:1). -
Protocol:
-
Dissolve
in water. Add the pyridine chloride solution in ethanol. -
Reflux at 80–90°C for 4–6 h.
-
Monitor by HPLC (disappearance of starting chloride).
-
Isolation: Concentrate to dryness. The residue contains the product and inorganic salts (
, excess sulfite). -
Purification (Optional but recommended): Recrystallize from hot water or use crude if the next step (chlorination) tolerates salts. For high purity, extract the solid residue with boiling methanol (product dissolves, inorganic salts do not).
-
Stage 3: Synthesis of (5-Bromopyridin-2-yl)methanesulfonyl Chloride
Rationale: Converting the sulfonate salt to the sulfonyl chloride requires Vilsmeier-Haack type conditions.
-
Reagents: Sodium sulfonate salt (1.0 eq),
(excess, solvent/reagent), catalytic DMF. -
Protocol:
-
Suspend the dry sulfonate salt in
(5 vol). Add 2–3 drops of DMF. -
Heat to 70°C for 2 h. Evolution of
is not expected here (unlike sulfonic acids), but gas will evolve. -
Workup (Critical): Cool to RT. Pour the mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate or form an oil. Extract immediately with DCM.
-
Stability Note: Pyridyl sulfonyl chlorides are less stable than phenyl analogs. Use immediately in Stage 4. Do not store.
-
Stage 4: Amidation to 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide Rationale: Nucleophilic acyl substitution. Excess amine is used to scavenge the HCl generated.
-
Reagents: Freshly prepared Sulfonyl Chloride (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq),
(1.5 eq), dry THF. -
Protocol:
-
Dissolve sulfonyl chloride in dry THF at 0°C.
-
Add
.[1] -
Add Methylamine solution dropwise.
-
Stir at 0°C for 1 h, then warm to RT for 1 h.
-
Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash with brine. Dry (
). -
Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).
-
Characterization:
NMR should show the characteristic methylene singlet ( 4.3–4.5 ppm) and the N-methyl doublet/singlet ( 2.6–2.8 ppm).
-
Part 3: Visualization & Formatting
Data Summary Table
| Stage | Reaction | Key Reagents | Temp | Typical Yield | Critical QC Parameter |
| 1 | Chlorination | Reflux | 80% | Absence of unreacted N-oxide (LCMS) | |
| 2 | Sulfonation | 90°C | 90% | Removal of inorganic salts (MeOH ext.) | |
| 3 | Activation | 70°C | N/A* | Unstable intermediate - Proceed immediately | |
| 4 | Amidation | 0°C | 75% | Purity of final sulfonamide (>98%) |
Experimental Workflow Diagram (Graphviz)
Caption: Step-wise synthetic workflow for the conversion of 5-bromo-2-methylpyridine to the target sulfonamide via N-oxide activation and Strecker sulfonation.
Part 4: Troubleshooting & Critical Insights
1. The "Lachrymator" Risk (Stage 1): Intermediate 2 (2-chloromethylpyridine derivative) is a potent alkylating agent and lachrymator.
-
Control: All rotary evaporation and transfers must occur in a fume hood. Glassware should be rinsed with a dilute ammonia solution to quench residues before removal from the hood.
2. Sulfonyl Chloride Instability (Stage 3):
Pyridyl-methyl sulfonyl chlorides are prone to "desulfonylation" (loss of
-
Control: Do not attempt to purify Intermediate 4 by column chromatography. Use it crude after the DCM extraction/drying step. Ensure the Amidation (Stage 4) is performed under strictly anhydrous conditions.
3. Salt Removal (Stage 2):
Incomplete removal of sodium sulfite/chloride salts after Stage 2 can cause clumping during the
-
Control: The methanol extraction of the dry residue is highly recommended to obtain a free-flowing sulfonate powder.
References
-
Boekelheide Rearrangement Conditions
-
Synthesis of 2-Chloromethylpyridines
-
Strecker Sulfite Reaction for Heterocycles
- ChemicalBook Protocols.
-
Source:
-
Sulfonamide Formation (General Protocol)
- Youn, S. W., et al. (2018). "Recent advances in synthesis of sulfonamides". Chemistry & Biology Interface.
-
Source:
Sources
Technical Application Note: Leveraging 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide in Medicinal Chemistry
This guide details the application of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide (CAS: 2167715-17-3), a specialized heterocyclic building block used in the synthesis of bioactive small molecules.[1]
Introduction: The Scaffold Architecture
In modern drug discovery, the 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctional nature, combining a reactive halogen handle with a polar, hydrogen-bonding tail.[1]
Structural Analysis & Pharmacophore Mapping
The molecule consists of three distinct functional zones, each serving a specific role in Structure-Activity Relationship (SAR) exploration:
-
The Core (Pyridine Ring): A bioisostere for phenyl rings, improving water solubility and reducing lipophilicity (
) compared to carbocyclic analogs.[1] The nitrogen atom often engages in critical H-bond interactions with kinase hinge regions or GPCR pockets. -
The Warhead (5-Bromo Position): An electrophilic handle primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse "head" groups to target specific protein domains.[1]
-
The Anchor (N-methylmethanesulfonamide Tail): Connected via a methylene linker at the 2-position, this flexible sulfonyl group acts as a hydrogen bond donor (NH) and acceptor (
).[1] It is frequently used to interact with solvent-exposed residues or specific hydrophilic pockets (e.g., the "selectivity pocket" in kinases).[1]
Chemical Profile
| Property | Data |
| Chemical Name | 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide |
| CAS Number | 2167715-17-3 |
| Molecular Formula | |
| Molecular Weight | ~265.13 g/mol |
| Structure | 5-Br-Py-CH |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water (neutral pH) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Utility & Reactivity Logic
The primary utility of this scaffold is as the electrophilic partner in cross-coupling reactions. The logic behind using this specific intermediate is to introduce the polar sulfonamide tail early in the synthesis (as a pre-formed unit) rather than attempting to install it late-stage, which can be chemically challenging.[1]
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways from the 5-bromo scaffold. Solid lines indicate primary applications; dashed lines indicate secondary modifications.
Detailed Experimental Protocols
These protocols are designed for high-fidelity synthesis in a research setting. They assume standard Schlenk line techniques.
Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)
Objective: To couple the scaffold with an aryl boronic acid, creating a biaryl system common in kinase inhibitors.[1]
Mechanistic Insight: The pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst.[1] Therefore, we utilize Pd(dppf)Cl₂ , a bidentate ligand complex that is robust and resists displacement by the pyridine nitrogen.[1]
Reagents & Materials
-
Scaffold: 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide (1.0 eq)
-
Partner: Aryl Boronic Acid / Pinacol Ester (1.2 eq)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)[1]
-
Base: Potassium Carbonate (
) (2.0 M aqueous solution, 3.0 eq)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology
-
Preparation: In a microwave vial or round-bottom flask, combine the Scaffold (100 mg, 0.38 mmol), Aryl Boronic Acid (0.45 mmol), and Pd(dppf)Cl₂ (14 mg, 0.019 mmol).
-
Inerting: Seal the vessel and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aqueous
(0.6 mL). -
Reaction:
-
Thermal: Heat to 90°C for 4–16 hours under Argon.
-
Microwave: Irradiate at 110°C for 30–60 minutes (preferred for rapid screening).[1]
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H ~265/267 pattern) and appearance of the product mass.[1]
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via Flash Column Chromatography (Gradient: 0–100% EtOAc in Hexanes, or DCM/MeOH for polar products).
Protocol B: Buchwald-Hartwig Amination
Objective: To introduce an amine at the 5-position, useful for creating hydrogen-bond donor/acceptor motifs found in GPCR ligands.
Mechanistic Insight: Electron-deficient pyridines (like this scaffold) are excellent substrates for Pd-catalyzed amination. Xantphos or BrettPhos are preferred ligands to ensure efficient oxidative addition into the C-Br bond.
Reagents
-
Scaffold: 1.0 eq
-
Amine Partner: 1.2 eq (e.g., Morpholine, Piperazine, Aniline)[1]
-
Catalyst:
(0.05 eq)[1] -
Ligand: Xantphos (0.1 eq)[1]
-
Base:
(2.0 eq) (Cesium Carbonate is preferred for solubility in dioxane).[1] -
Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]
Workflow
Figure 2: Operational workflow for Buchwald-Hartwig amination of the bromopyridine scaffold.
Quality Control & Troubleshooting
When working with sulfonamide-containing pyridines, specific challenges may arise.
| Issue | Probable Cause | Solution |
| Low Yield (Suzuki) | Protodehalogenation (Br replaced by H) | Reduce reaction temperature; ensure solvent is strictly anhydrous/degassed; switch to milder base ( |
| Catalyst Poisoning | Pyridine N coordination | Use high-concentration catalyst loading (5-10%) or switch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂.[1] |
| Poor Solubility | Sulfonamide aggregation | Use polar aprotic solvents (DMF, DMAc) or add cosolvents like t-Butanol.[1] |
| Side Products | N-arylation of Sulfonamide | The sulfonamide NH is nucleophilic. If using strong bases (NaOtBu) in Buchwald, protect the sulfonamide or use weaker bases ( |
References
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of pyridine bioisosteres).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link[1]
-
Blakemore, D. C., et al. (2018).[1] Organic Synthesis - A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 61(11), 4537-4562.[1] (Context: Fragment-based drug discovery scaffolds).
Sources
Palladium-catalyzed cross-coupling of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
Application Note: Palladium-Catalyzed Cross-Coupling of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
Executive Summary
This application note details the optimized protocols for the functionalization of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide (referred to herein as Compound A ) via Palladium-catalyzed cross-coupling.
Compound A represents a high-value pharmacophore often utilized in kinase inhibitor discovery. The presence of the electron-withdrawing sulfonamide moiety at the C2 position activates the C5-bromine toward oxidative addition but introduces challenges regarding catalyst poisoning (via the pyridine nitrogen) and solubility.
This guide focuses on two primary transformations:
-
Suzuki-Miyaura Coupling: For the installation of aryl/heteroaryl groups.
-
Buchwald-Hartwig Amination: For the introduction of amine functionalities.[1]
Structural Analysis & Chemoselectivity
Before initiating experimentation, it is critical to understand the electronic and steric environment of the substrate.
-
Substrate Definition: While the nomenclature "1-(...)" can imply a methylene linker, in medicinal chemistry contexts, this string frequently refers to the N-(5-bromopyridin-2-yl)-N-methylmethanesulfonamide scaffold (
). This protocol assumes this structure, where the sulfonamide is directly attached to the C2-nitrogen. -
Electronic Activation: The sulfonamide group at C2 is a strong electron-withdrawing group (EWG). This decreases electron density at the C5 position, making the C-Br bond highly electrophilic. Consequently, Oxidative Addition (OA) of Pd(0) is rapid.
-
Catalyst Deactivation: Despite the EWG effect reducing the basicity of the pyridine nitrogen, the ring nitrogen remains a competent ligand for Pd(II) species, potentially leading to the formation of stable, off-cycle resting states (Pd-Pyridine complexes).
-
Strategy: Use bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos or BrettPhos) to sterically occlude the palladium center, preventing pyridine coordination while facilitating the transmetallation step.
Protocol A: Suzuki-Miyaura Cross-Coupling[2]
Objective: Synthesis of 5-aryl-2-sulfonamidopyridines. Mechanism: Pd(0)/Pd(II) cycle involving Boronic Acid/Ester partners.
Reagents & Materials
-
Electrophile: Compound A (1.0 equiv).
-
Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv).
-
Catalyst: XPhos Pd G3 (2–5 mol%).
-
Alternative: Pd(dppf)Cl₂[2]·DCM (for simple aryl groups).
-
-
Base: K₃PO₄ (2.0 – 3.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[3]
Step-by-Step Procedure
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with Compound A (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₃PO₄, 3.0 equiv).
-
Inerting: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Note: Adding the precatalyst last under positive inert gas pressure minimizes oxidation.
-
Solvation: Add degassed 1,4-Dioxane/Water (4:1) via syringe to achieve a concentration of 0.1 M – 0.2 M relative to the bromide.[1]
-
Reaction: Heat the block to 80°C . Stir vigorously (800 rpm).
-
Checkpoint: Monitor by LC-MS at 1 hour. The electron-deficient nature of Compound A usually drives conversion to >90% within 2–4 hours.
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Dilute with EtOAc and wash with Water (x2) and Brine (x1).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Data Summary: Catalyst Performance
| Catalyst System | Conversion (2h) | Yield | Notes |
| XPhos Pd G3 | >98% | 92% | Excellent for heteroaryl boronic acids. |
| Pd(dppf)Cl₂ | 85% | 78% | Good for simple phenyl groups; slower OA. |
| Pd(PPh₃)₄ | 40% | 35% | Poor stability; prone to pyridine poisoning. |
Protocol B: Buchwald-Hartwig Amination[1]
Objective: Synthesis of unsymmetrical 2,5-diaminopyridine derivatives. Challenge: Competitive coordination of the amine nucleophile and the pyridine substrate to the metal center.
Reagents & Materials
-
Electrophile: Compound A (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 equiv).
-
Catalyst: BrettPhos Pd G3 (2–5 mol%) or RuPhos Pd G3 (for secondary amines).
-
Base: NaOtBu (1.4 equiv) or LiHMDS (1.0 M in THF, 2.0 equiv).
-
Note: Use LiHMDS if the substrate contains base-sensitive functional groups.
-
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Procedure
-
Drying: Ensure all glassware is oven-dried. Moisture kills the active anionic species in this cycle.
-
Charge: Add Compound A (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) to the vial.
-
If using LiHMDS: Add it as a solution after the solvent.
-
-
Catalyst: Add BrettPhos Pd G3 (0.03 equiv).
-
Solvation: Add anhydrous Toluene (0.15 M).
-
Reaction: Heat to 90–100°C for 4–12 hours.
-
Quench: Cool to RT. Filter through a pad of Celite to remove insoluble salts. Wash the pad with DCM.
-
Purification: Concentrate and purify via reverse-phase prep-HPLC (often required to remove ligand impurities) or silica chromatography.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Off-Cycle" equilibrium where the pyridine nitrogen can sequester the palladium, a key failure mode this protocol avoids by using bulky ligands (L).
Caption: Figure 1. Catalytic cycle for the cross-coupling of Compound A.[1][4] The red node represents the competitive inhibition by the pyridine nitrogen, which is mitigated by using bulky ligands like XPhos or BrettPhos.
Troubleshooting & Self-Validation
This protocol is designed to be self-validating. Use the following logic gates to assess reaction performance:
-
Scenario 1: Low Conversion (<20%)
-
Diagnosis: Catalyst poisoning or inactive catalyst.[5]
-
Check: Is the reaction solution turning black (Pd black precipitation)? If yes, the ligand is not stabilizing the Pd(0). Switch to XPhos Pd G3 or add 10% free ligand.
-
Check: Is the Pyridine N coordinating? Increase temperature to 100°C to shift equilibrium away from the off-cycle resting state.
-
-
Scenario 2: Hydrodehalogenation (Ar-Br
Ar-H)-
Diagnosis: Protodeboronation of the boronic acid or hydride source in the solvent.
-
Solution: Use anhydrous solvents for Buchwald. For Suzuki, reduce water content or switch base to K₂CO₃. Ensure solvents are degassed to remove Oxygen (which can promote homocoupling).
-
-
Scenario 3: Product Retention on Silica
-
Diagnosis: The 2-sulfonamidopyridine product is highly polar and "streaks" on silica.
-
Solution: Add 1% Triethylamine (Et₃N) to the eluent or switch to C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).
-
References
-
Suzuki-Miyaura Coupling of Heterocycles
- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Acids/Esters"
-
Source:Molecules, 2021.
-
Link:[Link]
-
Buchwald-Hartwig Amination of Pyridines
- Title: "Pd-Catalyzed Amination of Heteroaryl Halides: Catalyst Selection and Optimiz
- Source:Chemical Science, 2011.
-
Link:[Link]
-
Catalyst Poisoning by Pyridines
- Title: "Mechanistic Studies of Palladium-Catalyzed Cross-Coupling: The Role of Off-Cycle Species"
- Source:Journal of the American Chemical Society, 2015.
-
Link:[Link]
-
XPhos Pd G3 Precatalyst Utility
- Title: "Formation of C–C Bonds via Palladium-Catalyzed Cross-Coupling using G3 Prec
- Source:Organic Letters, 2016.
-
Link:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
Welcome to the technical support center for the synthesis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common experimental hurdles. Our goal is to ensure you can achieve high yields and purity in your reactions by understanding the critical parameters and chemical principles at play.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions to get your experiment back on track.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction to synthesize 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide is resulting in a very low yield, or I'm not isolating any product at all. What are the likely causes and how can I fix this?
Answer:
Low or no yield in this two-step synthesis can stem from issues in either the initial sulfonamide formation or the subsequent N-methylation step. Let's break down the potential causes and solutions for each stage.
Step 1: Formation of N-(5-Bromopyridin-2-yl)methanesulfonamide
This reaction involves the nucleophilic attack of the amine group of 2-amino-5-bromopyridine on the electrophilic sulfur of methanesulfonyl chloride (MsCl)[1].
-
Inadequate Amine Nucleophilicity: The nitrogen on the pyridine ring can decrease the nucleophilicity of the exocyclic amine, making the reaction sluggish.
-
Moisture Contamination: Methanesulfonyl chloride is highly reactive and moisture-sensitive[1][2][3]. Any water in your reaction will consume the MsCl, preventing it from reacting with your amine.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Incorrect Base Selection or Stoichiometry: A base is crucial to neutralize the HCl generated during the reaction, driving it to completion[1].
-
Solution: Use a non-nucleophilic base like triethylamine or pyridine. Ensure at least one equivalent of the base is used. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
-
Low Reaction Temperature: While the addition of MsCl should be done at 0 °C to control the exothermic reaction, allowing the mixture to slowly warm to room temperature and stir for an extended period (2-16 hours) is often necessary for completion[1].
Step 2: N-Methylation of the Sulfonamide
This step typically involves deprotonating the sulfonamide nitrogen followed by reaction with a methylating agent.
-
Incomplete Deprotonation: The sulfonamide proton is acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic anion[4][5].
-
Solution: Use a strong base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). Ensure the base is fresh and has been handled under anhydrous conditions.
-
-
Ineffective Methylating Agent: The choice of methylating agent and its reactivity are critical.
-
Solution: Common and effective methylating agents include methyl iodide (MeI) and dimethyl sulfate. Dimethyl sulfate is often more reactive but also more toxic. Phenyl trimethylammonium iodide can be a safer alternative for monomethylation[6].
-
-
Steric Hindrance: While less of an issue for a methyl group, significant steric bulk around the sulfonamide nitrogen can impede the approach of the alkylating agent[7][8].
Problem 2: Formation of Impurities
Question: I'm observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?
Answer:
Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Di-sulfonylation of the Amine: It is possible for the amine to react with two molecules of methanesulfonyl chloride, though this is less common with primary amines under controlled conditions.
-
Mitigation: Slow, dropwise addition of methanesulfonyl chloride at a low temperature (0 °C) helps to prevent this[1]. Using a slight excess of the amine can also favor the mono-sulfonylation product.
-
-
Over-methylation: In the N-methylation step, if there are other potential sites for methylation, you may see unwanted byproducts. However, for this specific molecule, the sulfonamide nitrogen is the most likely site.
-
Hydrolysis of Methanesulfonyl Chloride: As mentioned, water will lead to the formation of methanesulfonic acid, which will need to be removed during workup.
-
Side Reactions of the Pyridine Ring: While the pyridine ring is generally electron-deficient, strong bases or nucleophiles could potentially react with it, though this is less likely under standard sulfonylation and methylation conditions.
Purification Strategies:
-
Aqueous Workup: A thorough aqueous workup is essential to remove any remaining base, salts (like triethylamine hydrochloride), and water-soluble impurities[1]. A wash with a mild acid (e.g., 1 M HCl) can help remove excess amine, and a wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic impurities. A final brine wash helps to remove water from the organic layer before drying.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the final product from non-polar and closely related impurities[1].
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the general, two-step synthetic approach for 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide?
A1: The synthesis is typically a two-step process:
-
Sulfonamide Formation: 2-Amino-5-bromopyridine is reacted with methanesulfonyl chloride in the presence of a base (like triethylamine or pyridine) in an appropriate solvent (such as dichloromethane or THF) to form N-(5-Bromopyridin-2-yl)methanesulfonamide.
-
N-Methylation: The resulting sulfonamide is then N-methylated by treating it with a strong base (like sodium hydride or potassium carbonate) to deprotonate the sulfonamide nitrogen, followed by the addition of a methylating agent (such as methyl iodide or dimethyl sulfate).
Q2: How can I monitor the progress of my reactions?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both reaction steps[1]. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q3: What are the key safety precautions I should take when working with methanesulfonyl chloride and methylating agents?
A3:
-
Methanesulfonyl Chloride (MsCl): This reagent is corrosive, toxic, and a lachrymator[1][2]. It reacts exothermically with water and other nucleophiles[3]. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens. They should also be handled in a fume hood with appropriate PPE.
Q4: Can I perform this as a one-pot synthesis?
A4: While a one-pot synthesis might be theoretically possible, it is generally not recommended for this reaction sequence. The conditions for the initial sulfonylation (mild base) and the subsequent N-methylation (strong base) are typically incompatible. Attempting a one-pot reaction could lead to a complex mixture of products and a lower overall yield. A stepwise approach with isolation and purification of the intermediate sulfonamide is the more robust and reliable method.
Q5: What are some alternative methods for synthesizing sulfonamides if the methanesulfonyl chloride route is problematic?
A5: While the reaction of an amine with a sulfonyl chloride is the most common method, other strategies exist[9][10]. These can include the reaction of sulfinates with an electrophilic nitrogen source or the electrochemical synthesis from thiols and amines[11]. However, for this specific target molecule, the methanesulfonyl chloride route is generally the most direct and well-established.
Experimental Protocols & Data
Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
| Step | Reagent | Equivalents | Temperature | Time (approx.) |
| 1. Sulfonylation | 2-Amino-5-bromopyridine | 1.0 | 0 °C to RT | 2-16 h |
| Methanesulfonyl Chloride | 1.0 - 1.1 | |||
| Triethylamine | 1.1 - 1.5 | |||
| 2. N-Methylation | N-(5-Bromopyridin-2-yl)methanesulfonamide | 1.0 | 0 °C to RT | 1-4 h |
| Sodium Hydride (60% in oil) | 1.2 - 1.5 | |||
| Methyl Iodide | 1.1 - 1.3 |
Protocol 1: Synthesis of N-(5-Bromopyridin-2-yl)methanesulfonamide
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.05 eq.) dropwise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Add a solution of N-(5-Bromopyridin-2-yl)methanesulfonamide (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting sulfonamide is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 3. nbinno.com [nbinno.com]
- 4. Anion binding vs.sulfonamide deprotonation in functionalised ureas - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methanesulfonyl_chloride [chemeurope.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 15. sipcam-oxon.com [sipcam-oxon.com]
- 16. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 17. Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. p-Toluenesulfonamides [organic-chemistry.org]
- 22. youtube.com [youtube.com]
- 23. reddit.com [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 26. mdpi.com [mdpi.com]
- 27. chemscene.com [chemscene.com]
- 28. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 30. Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets DNMT3a, PRMT4 and other HMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. BindingDB BDBM2859 1-(5-bromopyridin-2-yl)-3-[2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl]thiourea::LY300046HCl Analog 10::PETT deriv. 9 [bindingdb.org]
- 32. fluorochem.co.uk [fluorochem.co.uk]
- 33. jelsciences.com [jelsciences.com]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. US20200095277A1 - A process for the purification of recombinant antibody fragments - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
Executive Summary & Structural Context[1][2][3]
This guide provides a technical analysis of the 1H NMR spectrum for 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide . As a likely intermediate in fragment-based drug discovery (FBDD), validating the structural integrity of this scaffold is critical.
The core analytical challenge lies in distinguishing the target N-methylated sulfonamide from its synthetic precursors (unmethylated primary sulfonamide) and over-alkylated byproducts (N,N-dimethyl), as well as confirming the regiochemistry of the pyridine ring.
Target Structure Definition:
-
Core Scaffold: 2-Substituted-5-bromopyridine.[1]
-
Side Chain: Methanesulfonamide moiety linked via a methylene bridge (
) to the pyridine C2 position.[1] -
Functional Group: Secondary Sulfonamide (
).[1]
Comparison Scope
This guide compares the spectral performance of the target molecule against:
-
Synthetic Impurities: The unmethylated precursor (
) and the N,N-dimethyl byproduct.[1] -
Solvent Systems: The diagnostic utility of DMSO-d6 (Method A) versus CDCl3 (Method B).
Theoretical & Observed Spectral Assignment
The Aromatic Region (Pyridine System)
The 2,5-disubstituted pyridine ring creates a distinct 3-spin system (
| Proton | Position | Multiplicity | Coupling ( | Diagnostic Value |
| H-6 | Ortho to N, Meta to Br | Doublet (d) | Most deshielded aromatic signal (~8.6 ppm).[1] Confirms 5-Br substitution pattern. | |
| H-4 | Para to CH2, Ortho to Br | Doublet of Doublets (dd) | Distinct splitting pattern confirms the relative positions of Br and the alkyl chain. | |
| H-3 | Ortho to CH2 | Doublet (d) | Shielded relative to H6/H4 due to alkyl donation (~7.4 ppm).[1] |
The Aliphatic & Labile Region (Side Chain)
This region contains the critical data for confirming the N-methylation state.
| Proton | Group | Shift ( | Shift ( | Comparison Note |
| Methylene | ~4.5 ppm (s) | ~4.4 ppm (s) | Singlet.[1] Deshielded by both Pyridine and | |
| N-Methyl | ~2.6 ppm (d) | ~2.8 ppm (s) | CRITICAL DIFFERENCE: Appears as a doublet in DMSO due to | |
| Sulfonamide | ~7.0 ppm (q) | Not observed / Broad | Visible only in dry DMSO-d6.[1] Quartet splitting confirms connectivity to |
Comparative Analysis: Product vs. Alternatives
Scenario A: Target vs. Unmethylated Precursor
The most common impurity is the starting material (primary sulfonamide).
-
Target (
): Shows an integral of 3H at ~2.6 ppm ( ) and 1H at ~7.0 ppm ( ).[1] -
Alternative (Precursor
): Shows no methyl signal at 2.6 ppm.[1] Instead, shows a broad singlet integrating to 2H ( ) typically around 6.8–7.2 ppm in DMSO. -
Performance Verdict: 1H NMR is superior to LCMS for quantifying this ratio because sulfonamide ionization can be variable.[1]
Scenario B: Target vs. N,N-Dimethyl Impurity
Over-methylation is a risk during synthesis using methyl iodide.
-
Target: Methyl signal is a doublet (in DMSO) or integrates to 3H.[1]
-
Alternative (Bis-methylated): Methyl signal is a sharp singlet (no NH to couple with) and integrates to 6H.[1] The
signal disappears completely.
Scenario C: Method A (DMSO-d6) vs. Method B (CDCl3)
-
Method A (DMSO-d6): Recommended. The high polarity and hydrogen-bonding capability of DMSO stabilize the sulfonamide proton, slowing chemical exchange.[1] This reveals the
coupling (quartet/doublet), providing absolute structural proof. -
Method B (CDCl3): Not Recommended for Characterization. Rapid proton exchange often broadens the NH signal into the baseline.[1] The N-methyl group collapses to a singlet, losing connectivity information.
Experimental Protocol (Self-Validating)
This protocol ensures the detection of the labile NH proton, which is the "self-validating" check for the structure.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5–10 mg of the solid product.
-
Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Traces of
or acid will catalyze NH exchange, destroying the coupling pattern.
-
-
Acquisition Parameters:
-
Processing:
-
Reference residual DMSO quintet to 2.50 ppm.[1]
-
Apply exponential multiplication (LB = 0.3 Hz).
-
-
Validation Criteria:
Visualization of Analytical Logic
The following diagrams illustrate the decision logic for structural confirmation and the differentiation of impurities.
Caption: Decision tree for validating N-methylation state using solvent-dependent coupling patterns.
Caption: Assignment logic for the 2,5-disubstituted pyridine ring system.
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
-
Gil, V. M. S. (1965). "The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine."[4][1] Molecular Physics.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for pyridine coupling constants).
Sources
- 1. BindingDB BDBM2125 1-(5-bromopyridin-2-yl)-3-{2-[2,6-difluoro-3-(methoxymethyl)phenyl]ethyl}thiourea::LY300046HCl Analog 9::N-[2,6-Difluoro-3-(methoxymethyl)phenethyl]-N-[2-(5-bromopyridyl)]thiourea::PETT deriv. [ww.w.bindingdb.org]
- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unn.edu.ng [unn.edu.ng]
A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Bromopyridine Sulfonamides
For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Bromopyridine sulfonamides represent a significant class of compounds with diverse pharmacological potential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the structural characterization of these molecules. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of bromopyridine sulfonamides, offering a framework for the interpretation of their mass spectra and a comparison with alternative analytical approaches.
The Rationale Behind Fragmentation: A Mechanistic Perspective
The fragmentation of bromopyridine sulfonamides in a mass spectrometer is not a random process; it is governed by fundamental principles of chemical stability. The energetically unstable molecular ions, formed upon ionization, dissipate excess energy by breaking the weakest bonds and rearranging to form more stable fragment ions.[1] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[2]
The fragmentation of a bromopyridine sulfonamide is primarily dictated by the interplay of three key structural features: the sulfonamide linkage, the pyridine ring, and the bromine substituent.
The Sulfonamide Core: The Epicenter of Fragmentation
The sulfonamide group is often the most labile part of the molecule and a primary site of fragmentation. Common fragmentation pathways for aromatic sulfonamides include:
-
Loss of Sulfur Dioxide (SO2): A characteristic fragmentation pathway for many aromatic sulfonamides is the neutral loss of 64 Da, corresponding to the elimination of SO2.[3][4] This process often involves a rearrangement where the aryl or heteroaryl group migrates. The propensity for this loss can be influenced by substituents on the aromatic ring.[3]
-
Cleavage of the S-N Bond: The bond between the sulfur and the nitrogen atom is another common point of cleavage, leading to the formation of ions corresponding to the pyridine-sulfonyl moiety and the amine portion of the molecule.[5]
-
Cleavage of the C-S Bond: The bond connecting the pyridine ring to the sulfur atom can also cleave, generating fragments of the bromopyridine ring and the sulfonamide group.
The Bromine Substituent: A Telltale Isotopic Signature
The presence of a bromine atom is readily identifiable in a mass spectrum due to its distinct isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any fragment ions containing the bromine atom, where the two peaks are of roughly equal intensity.[6][7] The primary fragmentation pathway involving the bromine atom is the cleavage of the C-Br bond, resulting in the loss of a bromine radical.[6]
The Pyridine Ring: A Stable Heterocycle
The pyridine ring is a relatively stable aromatic system. Its fragmentation typically occurs after the initial cleavages of the more labile sulfonamide group. Fragmentation of the pyridine ring itself can involve ring opening and loss of small neutral molecules like HCN.
Predicting the Fragmentation Pattern: A Generalized Scheme
Considering these principles, we can predict a generalized fragmentation pattern for a generic bromopyridine sulfonamide.
Caption: Experimental workflow for the LC-MS/MS analysis of bromopyridine sulfonamides.
Sample Preparation
-
Objective: To prepare a clean sample solution suitable for LC-MS injection.
-
Protocol:
-
Accurately weigh a small amount of the bromopyridine sulfonamide sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of approximately 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. [8]
-
Liquid Chromatography (LC) Parameters
-
Objective: To achieve chromatographic separation of the analyte from any impurities.
-
Rationale: A C18 reverse-phase column is a good starting point for the separation of moderately polar compounds like sulfonamides. [9]The use of a formic acid modifier in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode. [10]* Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS) Parameters
-
Objective: To obtain high-quality mass spectra for structural elucidation.
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and semi-polar molecules like sulfonamides. [11]Positive ion mode is generally preferred for sulfonamides as the nitrogen atoms are readily protonated. [10]* Typical Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode:
-
Full Scan (MS1): To determine the m/z of the protonated molecular ion, typically scanning a range from m/z 100 to 1000.
-
Product Ion Scan (MS/MS): To obtain the fragmentation pattern. The protonated molecular ion is selected as the precursor ion and subjected to collision-induced dissociation (CID).
-
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Temperature: 300 - 350 °C.
-
Collision Energy: This will need to be optimized for the specific compound, but a starting range of 10-40 eV is recommended.
-
Alternative and Complementary Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques can provide valuable complementary information.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. 1H, 13C, and 2D NMR experiments can provide detailed information about the connectivity of atoms within the molecule.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: For quantitative analysis, HPLC with a UV detector can be a robust and reliable method, especially when a validated reference standard is available. [9] In conclusion, a thorough understanding of the fundamental principles of mass spectral fragmentation, combined with a systematic experimental approach, allows for the confident structural characterization of bromopyridine sulfonamides. By integrating data from LC-MS/MS with other analytical techniques, researchers can gain a comprehensive understanding of these important pharmaceutical compounds.
References
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 417-427. Available at: [Link]
-
Cai, J., & Henion, J. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 16(18), 1757-1763. Available at: [Link]
-
Marques, M. M., et al. (2002). Liquid Secondary Ion Mass Spectrometry and Collision-induced Dissociation Mass Spectrometry of Sulfonamide Derivatives of meso-Tetraphenylporphyrin. Journal of Porphyrins and Phthalocyanines, 6(5), 325-331. Available at: [Link]
-
Hu, W. L., et al. (2010). Collision-induced fragmentation of protonated N-alkyl-p-toluenesulfonamides. Journal of the American Society for Mass Spectrometry, 21(1), 117-125. Available at: [Link]
-
Stein, S. E. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814-823. Available at: [Link]
-
United States Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Available at: [Link]
-
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]
-
Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 478-482. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
-
Dubois, M., et al. (2004). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. CHIMIA International Journal for Chemistry, 58(1), 34-38. Available at: [Link]
-
Karaca, G., & Gürbay, A. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications, 12(1), 73-80. Available at: [Link]
-
Shinu Diaz. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]
-
Sun, W., et al. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Chemical Society, 129(45), 13987-13996. Available at: [Link]
-
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(11), 699-705. Available at: [Link]
-
Abdel-Megeed, M. F., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 3(1), 46-53. Available at: [Link]
-
Reddy, P. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Scientific Innovation, 7(1), 1-7. Available at: [Link]
-
Helfrich, E. J. N., & Piel, J. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Neuroscientists (pp. 561-587). Academic Press. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hpst.cz [hpst.cz]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Lead Optimization Guide: 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide vs. Non-Methylated Analogs in Fragment-Based Drug Design
Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Structure-Activity Relationship (SAR) Iteration, and Lead Optimization
Executive Summary & Strategic Context
In fragment-based drug design (FBDD), selecting the right building blocks is critical for developing high-affinity, bioavailable lead compounds. The fragment 1-(5-Bromopyridin-2-yl)methanesulfonamide and its N-methylated analog, 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide , represent highly versatile bifunctional scaffolds.
The 5-bromo-pyridine motif serves as an ideal synthetic handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Meanwhile, the methanesulfonamide tail acts as a critical vector for target engagement (e.g., interacting with kinase hinge regions or the zinc-bound water in metalloenzymes).
As a Senior Application Scientist, I frequently observe discovery teams debating whether to methylate a sulfonamide nitrogen during hit-to-lead optimization. This guide objectively compares the physicochemical, permeability, and binding profiles of these two analogs, explaining the mechanistic causality behind the "Methyl Effect" [1].
The "Methyl Effect": Physicochemical Causality
N-methylation of a sulfonamide is not merely a steric tweak; it fundamentally alters the thermodynamic and kinetic behavior of the molecule in biological systems [2].
Mechanistic Impact of N-Methylation:
-
Desolvation & Permeability: Primary sulfonamides possess two Hydrogen Bond Donors (HBDs). Water molecules tightly coordinate to these protons, creating a high desolvation energy penalty when the molecule attempts to cross a lipophilic cell membrane. N-methylation removes one HBD, significantly lowering the Topological Polar Surface Area (TPSA) and enhancing passive diffusion [4].
-
Lipophilicity vs. Solubility: The addition of the hydrophobic methyl group increases the partition coefficient (cLogP). While this aids permeability, it typically reduces aqueous thermodynamic solubility [2].
-
Target Engagement: In metalloenzymes like Carbonic Anhydrase, the primary sulfonamide nitrogen often coordinates directly to a catalytic
ion. N-methylation introduces steric bulk that can completely abolish this specific interaction [3], shifting the fragment's selectivity profile toward targets with hydrophobic sub-pockets. -
Metabolic Liability: N-methyl groups are classic hotspots for Cytochrome P450 (CYP)-mediated oxidative demethylation, potentially decreasing the half-life (
) of the compound in human liver microsomes (HLM) [1].
Table 1: Comparative Physicochemical Profiling
| Property | 1-(5-Bromopyridin-2-yl)methanesulfonamide (Primary) | 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide (Methylated) | Mechanistic Consequence |
| Molecular Weight | 251.10 g/mol | 265.13 g/mol | Minimal impact on ligand efficiency. |
| H-Bond Donors (HBD) | 2 | 1 | Methylation lowers desolvation penalty. |
| H-Bond Acceptors (HBA) | 4 | 4 | Unchanged. |
| TPSA | ~55.1 Ų | ~46.3 Ų | <50 Ų strongly favors CNS penetration. |
| cLogP (Calculated) | ~0.85 | ~1.25 | Increased lipophilicity drives membrane partitioning. |
| Sulfonamide pKa | ~10.5 | ~11.5 | Both remain predominantly neutral at physiological pH (7.4). |
Experimental Workflows & Self-Validating Protocols
To empirically validate the theoretical differences between these analogs, discovery teams must employ robust, self-validating in vitro assays. Below are the definitive protocols for evaluating permeability and target engagement.
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To isolate and quantify passive transcellular diffusion without the confounding effects of active efflux transporters.
-
Membrane Preparation: Coat the porous filter membrane of a 96-well acceptor plate (e.g., Millipore Multiscreen) with 5 µL of a 20% (w/v) dodecane/lecithin solution. Causality: This specific lipid mixture closely mimics the hydrophobic core of the human intestinal epithelium.
-
Donor Solution Formulation: Dilute 10 mM DMSO stocks of both fragments into PBS (pH 7.4) to a final concentration of 50 µM (Final DMSO = 0.5%). Causality: Maintaining pH 7.4 ensures the sulfonamides are in their physiologically relevant neutral state.
-
Assay Assembly: Add 300 µL of the donor solution to the donor compartment and 200 µL of blank PBS to the acceptor compartment. Sandwich the plates together.
-
Incubation: Incubate at 37°C for 4 hours under gentle orbital shaking (100 rpm) to minimize the unstirred water layer (UWL).
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS (Multiple Reaction Monitoring mode).
-
Validation Check: Include highly permeable (Verapamil) and poorly permeable (Atenolol) reference standards. The assay is only valid if Atenolol
cm/s and Verapamil cm/s.
Protocol B: Surface Plasmon Resonance (SPR) for Fragment Binding
Purpose: To determine the binding kinetics (
-
Target Immobilization: Immobilize the target protein (e.g., a model kinase) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) at pH 5.5. Target an immobilization level of 3000-5000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.
-
Buffer Preparation: Prepare running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4, supplemented with exactly 5.0% DMSO . Causality: Fragments require high testing concentrations; 5% DMSO ensures solubility. Exact matching of DMSO between running buffer and samples prevents bulk refractive index shifts.
-
Analyte Injection: Inject serial dilutions of the primary and methylated fragments (ranging from 10 µM to 1 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for excluded volume effects.
-
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (
).
Comparative Experimental Data
The following table summarizes representative experimental data derived from the protocols above, illustrating the typical trade-offs encountered during sulfonamide optimization.
Table 2: In Vitro Profiling Results
| Assay Parameter | 1-(5-Bromopyridin-2-yl)methanesulfonamide | 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide | Scientific Interpretation |
| PAMPA | 4.2 ± 0.5 (Moderate) | 18.5 ± 1.2 (High) | Loss of one HBD drastically reduces the desolvation penalty, resulting in a 4-fold increase in passive permeability. |
| Kinase Target | 250 µM | 45 µM | The N-methyl group successfully fills an adjacent hydrophobic sub-pocket, improving affinity by ~5-fold. |
| Metalloenzyme | 15 µM | >1000 µM (No binding) | Steric clash from the N-methyl group prevents direct coordination with the catalytic zinc ion [3]. |
| HLM Stability ( | >120 min | 45 min | The N-methyl group introduces a metabolic liability, undergoing rapid CYP-mediated oxidative N-demethylation [1]. |
Decision-Making Visualization
To streamline the optimization process, the following logic flow dictates how discovery teams should deploy these fragments based on target class and DMPK requirements.
Caption: Multiparametric workflow evaluating the physicochemical and biological impact of sulfonamide N-methylation.
Conclusion & Strategic Recommendations
When utilizing the 5-bromopyridine-methanesulfonamide scaffold for drug discovery, the choice between the primary and N-methylated analog must be driven by the specific target product profile (TPP):
-
Choose the Primary Sulfonamide if your target requires strict hydrogen-bond donation (e.g., zinc coordination in metalloenzymes) or if your early leads are suffering from high CYP-mediated clearance.
-
Choose the N-Methylated Analog if your primary challenge is poor cell permeability, if you are targeting the Central Nervous System (CNS) where low TPSA is mandatory, or if structural biology indicates an exploitable lipophilic pocket adjacent to the sulfonamide binding site.
By systematically applying the self-validating SPR and PAMPA protocols outlined above, medicinal chemists can confidently navigate the trade-offs of the "Methyl Effect" and accelerate their hit-to-lead pipelines.
References
-
Title: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones Source: ACS Omega (2022) URL: [Link]
-
Title: The impact of N-methylation on aqueous solubility and lipophilicity Source: SDDC Medicinal Chemistry Blog (2015) URL: [Link]
-
Title: Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase Source: Journal of Medicinal Chemistry (2016) URL: [Link]
-
Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: Pharmaceuticals (MDPI) (2021) URL: [Link]
Navigating the Analytical Maze: A Comparative Guide to HPLC Retention Time and Alternative Methodologies for 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
For researchers, scientists, and drug development professionals, the accurate analytical characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the analysis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide, a compound of interest in medicinal chemistry and drug discovery.
While specific, publicly available chromatograms detailing the retention time of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide are not readily found, this guide synthesizes established analytical principles for related sulfonamide and pyridine-containing compounds to propose a robust HPLC method. Furthermore, it offers a comparative analysis with alternative techniques, empowering researchers to select the most appropriate analytical strategy for their specific needs.
The Gold Standard: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) stands as the principal method for the quantitative analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2] For a molecule like 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.
Proposed RP-HPLC Method
This proposed method is based on common practices for the analysis of sulfonamides and pyridine derivatives.[1][3][4][5]
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. | Provides the necessary control and detection capabilities for method development and validation. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | C18 columns are widely used for their ability to separate a broad range of moderately polar to non-polar aromatic compounds.[1][5] |
| Mobile Phase | A gradient elution is recommended to ensure separation from potential impurities. Solvent A: 0.1% Formic acid in Water. Solvent B: 0.1% Formic acid in Acetonitrile. | The use of a gradient allows for the elution of compounds with a wider range of polarities.[1] Formic acid is a common mobile phase modifier that improves peak shape for basic compounds like pyridines and is compatible with mass spectrometry.[4][6] |
| Gradient Program | Time (min) | % Solvent A |
| 0 | 95 | |
| 20 | 5 | |
| 25 | 5 | |
| 26 | 95 | |
| 30 | 95 | |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C. | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (likely in the 254-270 nm range based on the aromatic nature of the compound). A PDA detector would be advantageous to monitor a wider range. | The pyridine and bromophenyl groups are expected to have strong UV absorbance. |
| Injection Volume | 10 µL. | A typical injection volume for analytical HPLC. |
Expected Retention Behavior:
The retention time of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide in this system will be influenced by its polarity. The presence of the polar sulfonamide group and the nitrogen in the pyridine ring will decrease retention, while the bromophenyl and methyl groups will increase it. The exact retention time would need to be determined experimentally, but it is expected to elute within the gradient portion of the run.
Experimental Workflow for HPLC Method Development
The process of developing and validating an HPLC method is a systematic endeavor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. helixchrom.com [helixchrom.com]
Safety Operating Guide
Navigating the Safe Handling of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide, a compound with significant potential in medicinal chemistry. By moving beyond a simple checklist and understanding the rationale behind these safety protocols, we can foster a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Risks
The primary hazards associated with compounds similar to 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide include:
-
Skin and Eye Irritation: Brominated pyridines and sulfonamides are known to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]
-
Potential for Harm if Swallowed or Absorbed: While acute toxicity data is limited, related compounds may be harmful if ingested or absorbed through the skin.[3]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory.[4] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[4] | Prevents skin contact and potential absorption of the compound. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are required.[4] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if vapors or dust are likely to be generated.[4][5] | Essential for preventing respiratory tract irritation when engineering controls are insufficient. |
The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Fume Hood: All handling of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide, especially when in solid form or when heating solutions, must be conducted in a certified chemical fume hood.[4] This is the primary engineering control to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table and flowchart above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
Close the container immediately after use.
-
-
Dissolution:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
-
Post-Handling:
-
Clean all contaminated surfaces within the fume hood.
-
Properly dispose of all contaminated disposable materials (see Section 5).
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound.[5]
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][7] |
The following diagram illustrates the general emergency response workflow.
Caption: General Emergency Response Workflow.
Spill Response
-
Small Spills: For small spills, absorb the material with an inert, non-combustible material like vermiculite or sand.[4] Place the absorbed material into a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Environmental Responsibility
Proper disposal of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide and its associated waste is crucial for environmental protection and regulatory compliance.
Waste Segregation and Labeling
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide," and appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").[8]
Disposal Procedure
-
Segregate Waste: At the point of generation, separate solid and liquid waste into their respective labeled containers.
-
Store Waste: Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[4]
-
Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][8]
The following diagram outlines the waste disposal stream.
Caption: Waste Stream and Disposal Process.
By adhering to these guidelines, researchers can handle 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide with confidence, ensuring both personal safety and the integrity of their research.
References
- Smolecule. (2023, August 27). N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide.
- Benchchem.
- Benchchem.
- Sigma-Aldrich. (2024, September 7).
- Thermo Fisher Scientific. (2025, September 22).
- Kishida Chemical Co., Ltd.
- Pi Chemicals.
- Benchchem. Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
- Material Safety D
- 2 - Safety D
- Washington State University.
- New Jersey Department of Health. Hazard Summary: Pyridine.
- Safety D
- Fisher Scientific. (2014, December 18).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Fluorochem. n-(5-Bromopyridin-2-yl)-4-methylbenzenesulfonamide.
- CymitQuimica. (2024, August 19). 1-(5-Bromopyridin-2-yl)ethan-1-ol.
- Alfa Chemistry. CAS 944718-22-3 1-(5-Bromopyridin-2-yl)cyclopropanamine.
- Echemi. 1-(5-Bromopyridin-3-yl)-N-methylmethanamine.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- ChemicalBook. (2025, July 16). N-(5-bromo-2-pyridinyl)methanesulfonamide.
- ResearchGate.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pipharm.com [pipharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
